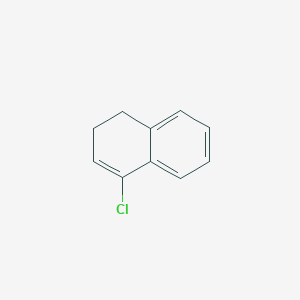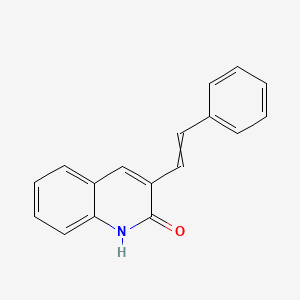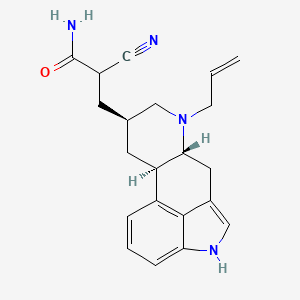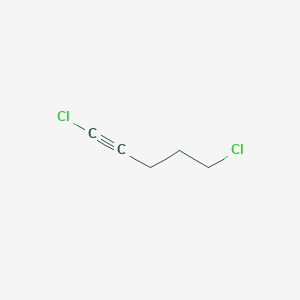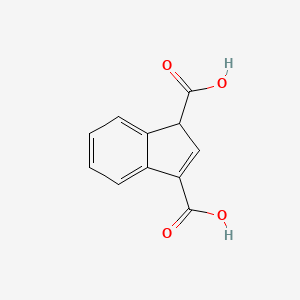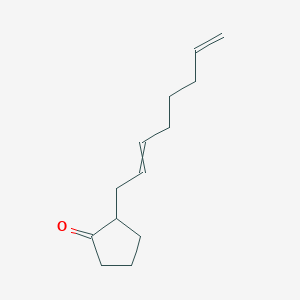
2-(Octa-2,7-dien-1-YL)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with an octadienyl group. This compound is of interest due to its unique structure, which combines a cyclopentanone moiety with a conjugated diene system. Such structures are often found in natural products and synthetic intermediates, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octa-2,7-dien-1-yl)cyclopentan-1-one can be achieved through several methods:
Nazarov Cyclization: This method involves the cyclization of divinyl ketones under acidic conditions to form cyclopentenones. The reaction typically requires a Lewis acid catalyst such as aluminum chloride.
Saegusa–Ito Oxidation: This method involves the oxidation of cyclopentanones to cyclopentenones using palladium(II) acetate and benzoquinone.
Ring-Closing Metathesis: This method involves the formation of cyclopentenones from dienes using a ruthenium-based catalyst.
Pauson–Khand Reaction: This method involves the reaction of alkenes, alkynes, and carbon monoxide in the presence of a cobalt catalyst to form cyclopentenones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Conjugate Addition: The conjugated diene system allows for Michael addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Conjugate Addition: Reagents such as organocuprates and enolates are commonly used.
Major Products Formed
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include alcohols.
Substitution: Products include substituted cyclopentanones.
Conjugate Addition: Products include 1,4-addition products.
Applications De Recherche Scientifique
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(Octa-2,7-dien-1-yl)cyclopentan-1-one involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, while the cyclopentanone moiety can undergo nucleophilic attack. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentenone: Contains a similar cyclopentanone ring but lacks the octadienyl group.
Cyclohexenone: Contains a six-membered ring instead of a five-membered ring.
Cycloheptenone: Contains a seven-membered ring instead of a five-membered ring.
Uniqueness
2-(Octa-2,7-dien-1-yl)cyclopentan-1-one is unique due to its combination of a cyclopentanone ring with a conjugated diene system. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
76453-20-8 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-octa-2,7-dienylcyclopentan-1-one |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h2,6-7,12H,1,3-5,8-11H2 |
Clé InChI |
XURPBXFRQHRKIP-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC=CCC1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


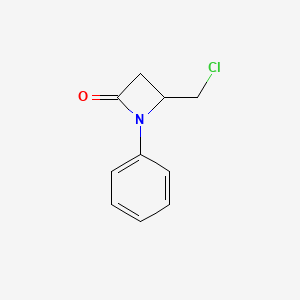
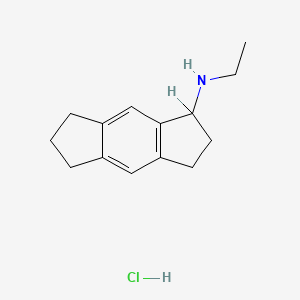

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
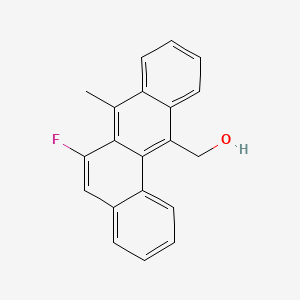
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)

